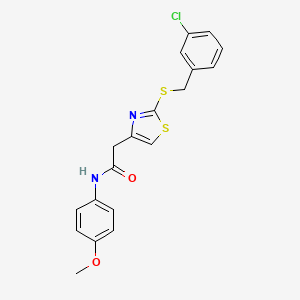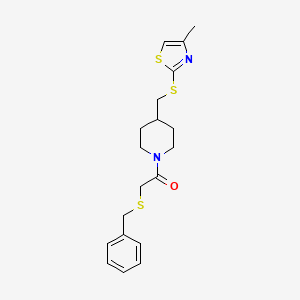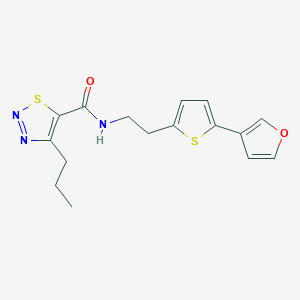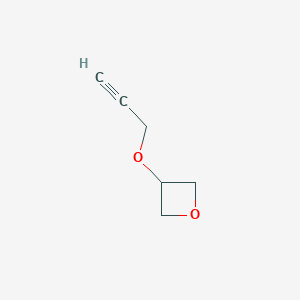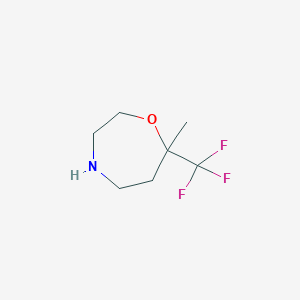
7-Methyl-7-(trifluoromethyl)-1,4-oxazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-7-(trifluoromethyl)-1,4-oxazepane is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound is also known as 7-Methyl-7-(trifluoromethyl)-4-oxa-1-azabicyclo[3.2.0]heptane or simply as 7-MeOxazepane. It is a cyclic ether that contains a seven-membered ring with an oxygen atom and a nitrogen atom. The trifluoromethyl group is a highly electronegative substituent that can affect the reactivity and properties of the molecule.
Applications De Recherche Scientifique
Azepanium Ionic Liquids
The synthesis and application of azepanium ionic liquids demonstrate the transformation of azepane into a family of room temperature ionic liquids, which are promising alternatives to volatile organic compounds in electrolytes due to their wide electrochemical windows. This process not only provides a method to mitigate the disposal issues associated with azepane, a coproduct in the polyamide industry, but also enhances the utility of azepanium salts in green chemistry applications (Belhocine et al., 2011).
Molecular and Crystal Structures in MRI Contrast Agents
The study of molecular and crystal structures of chelating agents derived from azepane derivatives provides insights into their application in MRI contrast agents. The detailed structural analysis of these compounds highlights their potential in enhancing the efficacy and specificity of MRI imaging, which is critical for accurate diagnosis and treatment planning in healthcare (Ehnebom et al., 1993).
Catalytic Applications in Organometallic Chemistry
The exploration of half-sandwich ruthenium(II) complexes with azepane-based ligands for catalytic oxidation and transfer hydrogenation demonstrates the versatility of azepane derivatives in facilitating efficient and selective chemical transformations. This research opens up new avenues for the development of catalysts with improved performance in various synthetic applications (Saleem et al., 2013).
Synthesis Methods of Triazepane Heterocycles
An overview of the developed synthesis methods for triazepane heterocycles emphasizes the importance of azepane derivatives in pharmaceutical chemistry. The diversity of synthesis methods reflects the adaptability of these compounds in creating pharmacologically active molecules, highlighting their potential in drug discovery and development (Zeydi & Mahmoodi, 2017).
Electrophilic Reagent Alternatives
The development of carborane reagents as alternatives to triflate-based electrophiles showcases the utility of azepane derivatives in enhancing the electrophilicity of reagents. This advancement significantly expands the scope of substrates amenable to electrophilic reactions, offering new strategies for synthetic chemistry (Reed, 2010).
Propriétés
IUPAC Name |
7-methyl-7-(trifluoromethyl)-1,4-oxazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c1-6(7(8,9)10)2-3-11-4-5-12-6/h11H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEVOBPRQVFUMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCCO1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-7-(trifluoromethyl)-1,4-oxazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methylidene-N-(naphthalen-1-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2988471.png)
![N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2988472.png)
![9-(4-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2988474.png)
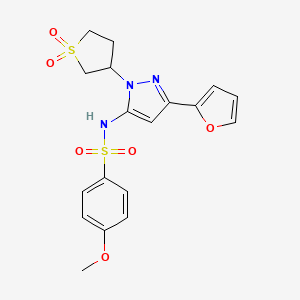
![(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2988477.png)
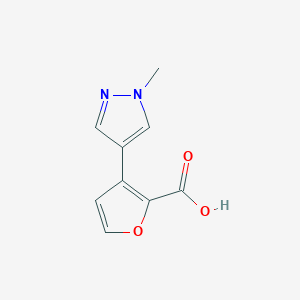
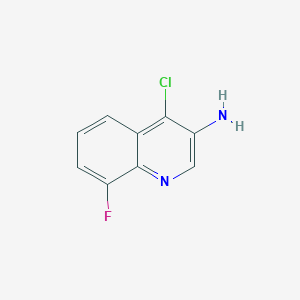
![2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2988481.png)
![1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B2988484.png)
![2,2-Difluorospiro[2.2]pentan-5-amine;hydrochloride](/img/structure/B2988485.png)
